molecular formula C12H15FN2O3 B2401639 N1-(4-fluorobenzyl)-N2-(2-hydroxypropyl)oxalamide CAS No. 920353-66-8

N1-(4-fluorobenzyl)-N2-(2-hydroxypropyl)oxalamide

Cat. No.: B2401639
CAS No.: 920353-66-8
M. Wt: 254.261
InChI Key: YPCCJPQKTLGIBH-UHFFFAOYSA-N
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Description

N1-(4-fluorobenzyl)-N2-(2-hydroxypropyl)oxalamide is a synthetic organic compound characterized by the presence of a fluorobenzyl group and a hydroxypropyl group attached to an oxalamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorobenzyl)-N2-(2-hydroxypropyl)oxalamide typically involves a multi-step process. One common method starts with the reaction of 4-fluorobenzylamine with oxalyl chloride to form N-(4-fluorobenzyl)oxalamide. This intermediate is then reacted with 2-hydroxypropylamine under controlled conditions to yield the final product. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorobenzyl)-N2-(2-hydroxypropyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxalamide core can be reduced to amines under specific conditions.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N1-(4-fluorobenzyl)-N2-(2-hydroxypropyl)oxalamide has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of N1-(4-fluorobenzyl)-N2-(2-hydroxypropyl)oxalamide involves its interaction with specific molecular targets. The fluorobenzyl group can enhance binding affinity to certain receptors or enzymes, while the hydroxypropyl group may influence the compound’s solubility and bioavailability. The oxalamide core can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide: Shares the fluorobenzyl group but differs in the core structure.

    N-(4-fluorobenzyl)-N-(2-hydroxyethyl)oxalamide: Similar oxalamide core but with a different hydroxyalkyl group.

Uniqueness

N1-(4-fluorobenzyl)-N2-(2-hydroxypropyl)oxalamide is unique due to the combination of its fluorobenzyl and hydroxypropyl groups, which confer specific chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for targeted research and applications.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-(2-hydroxypropyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O3/c1-8(16)6-14-11(17)12(18)15-7-9-2-4-10(13)5-3-9/h2-5,8,16H,6-7H2,1H3,(H,14,17)(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPCCJPQKTLGIBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NCC1=CC=C(C=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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